![molecular formula C18H18BrN3O2 B5157272 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1)](/img/structure/B5157272.png)
5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1)
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Overview
Description
5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used in scientific research.
Mechanism of Action
The mechanism of action of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the synthesis of MOFs, as well as in catalysis and other applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1). However, studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is its versatility. It can be used in a wide range of applications, from MOF synthesis to cancer treatment research. Additionally, it has low toxicity and is relatively safe for use in laboratory experiments. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with.
Future Directions
There are several potential future directions for research on 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1). One area of interest is its potential use in MOFs for gas storage and separation. Additionally, further research could be done on its potential use in cancer treatment, as well as its mechanism of action and biochemical and physiological effects. Finally, new synthesis methods could be developed to make it easier to work with and more widely available for scientific research.
Synthesis Methods
The synthesis of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) involves the reaction of 5-bromonicotinic acid with 2-ethyl-3-methyl-4-quinolinamine in a 1:1 ratio. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using standard methods, such as recrystallization or column chromatography.
Scientific Research Applications
5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) has several potential applications in scientific research. It is commonly used as a ligand in metal-organic frameworks (MOFs), which are materials with unique properties and potential applications in gas storage, separation, and catalysis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C6H4BrNO2/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10;7-5-1-4(6(9)10)2-8-3-5/h4-7H,3H2,1-2H3,(H2,13,14);1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJOAILZUOMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)N.C1=C(C=NC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5229968 |
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